molecular formula C18H11ClFNO3 B11633264 N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11633264
M. Wt: 343.7 g/mol
InChI Key: HWHQKRFIJYFWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by its unique structural components, including a naphthalene ring substituted with chlorine and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the chlorination of 1,4-dihydronaphthalene to introduce the chlorine atom at the 3-position. This is followed by oxidation to form the 1,4-dioxo structure. The next step involves the acylation of the resulting compound with 4-fluoroaniline under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the naphthalene ring or the acetamide group.

    Substitution: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydro derivatives.

Scientific Research Applications

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The exact mechanism can vary depending on the application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide
  • N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-chlorophenyl)acetamide
  • N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-methylphenyl)acetamide

Uniqueness

The presence of the 4-fluorophenyl group in N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide distinguishes it from similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique candidate for various applications.

Properties

Molecular Formula

C18H11ClFNO3

Molecular Weight

343.7 g/mol

IUPAC Name

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C18H11ClFNO3/c1-10(22)21(12-8-6-11(20)7-9-12)16-15(19)17(23)13-4-2-3-5-14(13)18(16)24/h2-9H,1H3

InChI Key

HWHQKRFIJYFWRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.